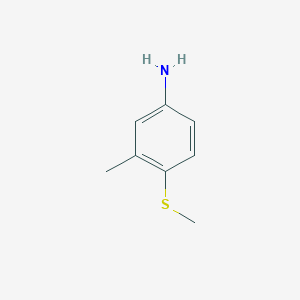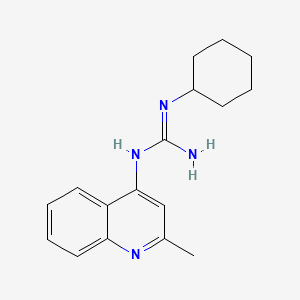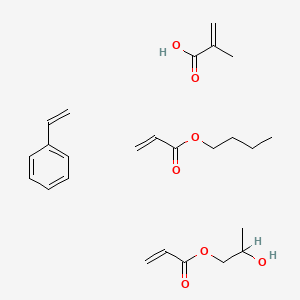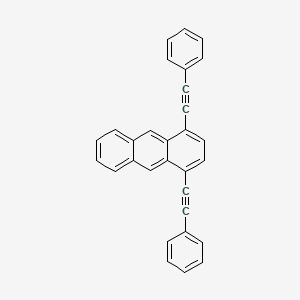
1,4-Bis(phenylethynyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(phenylethynyl)anthracene is an organic compound belonging to the anthracene family. It is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. This compound is characterized by its high fluorescence quantum yield and thermal stability, which are essential for its use in light-emitting devices and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(phenylethynyl)anthracene is typically synthesized through the Sonogashira cross-coupling reaction. This method involves the coupling of 1,4-dibromoanthracene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira cross-coupling reaction remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions: 1,4-Bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Partially hydrogenated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
1,4-Bis(phenylethynyl)anthracene has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its high fluorescence quantum yield.
Biology: Employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 1,4-Bis(phenylethynyl)anthracene primarily involves its photophysical properties. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of fluorescence as it returns to the ground state. This process is highly efficient due to the rigid structure of the anthracene core, which minimizes non-radiative decay pathways. The molecular targets and pathways involved in its applications, such as in photodynamic therapy, include the generation of reactive oxygen species that can induce cell death in cancer cells.
類似化合物との比較
1,4-Bis(phenylethynyl)anthracene can be compared with other anthracene derivatives, such as:
9,10-Bis(phenylethynyl)anthracene: Known for its green fluorescence and used in similar applications.
1-Chloro-9,10-bis(phenylethynyl)anthracene: A fluorescent dye used in lightsticks, emitting yellow-green light.
9-(4-Phenylethynyl)anthracene: Exhibits blue emission and is used in OLEDs.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other derivatives. Its high thermal stability and fluorescence quantum yield make it particularly suitable for applications requiring robust and efficient light-emitting materials.
特性
CAS番号 |
65734-59-0 |
|---|---|
分子式 |
C30H18 |
分子量 |
378.5 g/mol |
IUPAC名 |
1,4-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H18/c1-3-9-23(10-4-1)15-17-25-19-20-26(18-16-24-11-5-2-6-12-24)30-22-28-14-8-7-13-27(28)21-29(25)30/h1-14,19-22H |
InChIキー |
YVMPAIVLHOURCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C3=CC4=CC=CC=C4C=C23)C#CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


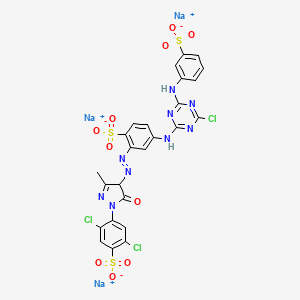
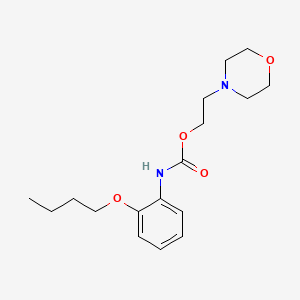







![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
